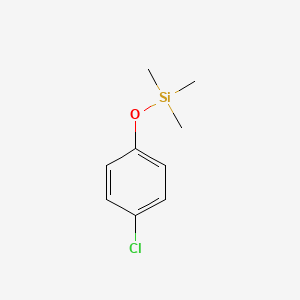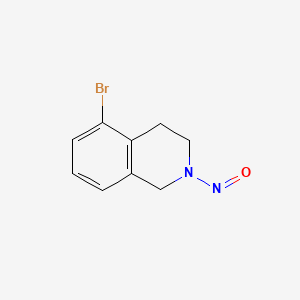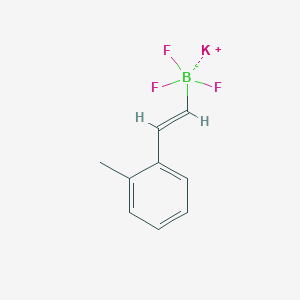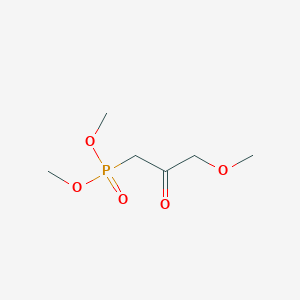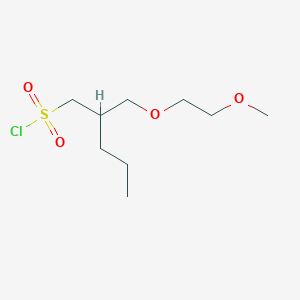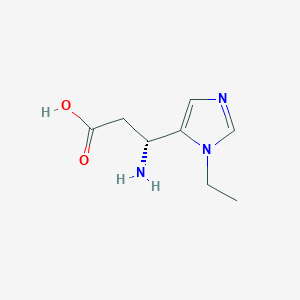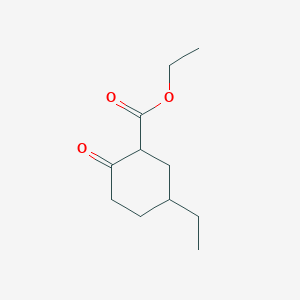
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate is a chemical compound that features a unique combination of boron and phosphorus atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate typically involves the reaction of diethyl phosphonate with a boronic ester. One common method includes the use of pinacol boronic ester as a starting material. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boron-containing intermediates. The reaction conditions often involve the use of anhydrous solvents and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Phosphine derivatives.
Substitution: Various substituted boron or phosphorus compounds depending on the nucleophile used.
科学的研究の応用
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
作用機序
The mechanism of action of Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl or amino groups, while the phosphonate group can engage in coordination with metal ions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and bioactivity.
類似化合物との比較
Similar Compounds
- Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
- Dimethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate
- Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phosphonate
Uniqueness
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate is unique due to its specific combination of boron and phosphorus atoms, which imparts distinct reactivity and stability
特性
分子式 |
C12H26BO5P |
|---|---|
分子量 |
292.12 g/mol |
IUPAC名 |
2-(2-diethoxyphosphorylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H26BO5P/c1-7-15-19(14,16-8-2)10-9-13-17-11(3,4)12(5,6)18-13/h7-10H2,1-6H3 |
InChIキー |
NFDMBPDMYYILOX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
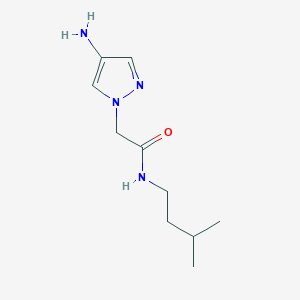
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
